molecular formula C18H17N3O4 B2457785 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 1706357-80-3

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2457785
CAS No.: 1706357-80-3
M. Wt: 339.351
InChI Key: NTBKCWIOSVECIR-UHFFFAOYSA-N
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Description

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic compound that features a furan ring, an oxadiazole ring, and an azetidine ring

Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-4-6-14(7-5-12)24-11-16(22)21-9-13(10-21)18-19-17(20-25-18)15-3-2-8-23-15/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBKCWIOSVECIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a nitrile with a suitable hydrazine derivative.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization of a suitable amine precursor.

    Coupling Reactions: The final step involves coupling the furan, oxadiazole, and azetidine rings with the ethanone moiety under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The compound’s synthesis typically involves multi-step protocols focusing on cyclization and functional group coupling. While direct synthetic data for this specific molecule is limited, critical inferences can be drawn from related oxadiazole-azetidine systems:

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclization of acylthiosemicarbazides or hydrazide derivatives:

  • Cyclization with Carbon Disulfide : Furan-2-carboxylic acid hydrazide reacts with CS₂ in basic ethanol to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol intermediates, followed by acidification (e.g., acetic acid) to stabilize the thiol/thione tautomer .

  • Oxidative Cyclization : Hydrazones derived from furan-containing precursors undergo oxidative closure using chloramine-T or iodine, yielding substituted oxadiazoles .

Reaction ComponentConditionsYieldSource
Acylthiosemicarbazide + CS₂NaOH/EtOH, reflux, 12 h55%
N-Acylhydrazone + Chloramine-TMicrowave irradiation, 75.4%75.4%

Azetidine Ring Construction

The azetidine (4-membered nitrogen ring) is likely formed via:

  • Nucleophilic Ring Closure : Azetidine derivatives are synthesized from γ-chloroamines or through [2+2] cycloaddition reactions, though explicit protocols for this compound remain undocumented.

Oxadiazole Ring

  • Electrophilic Substitution : The oxadiazole’s electron-deficient nature permits reactions at the 5-position. For example, bromination or nitration may occur under controlled conditions .

  • Mannich Reactions : Oxadiazole-thiols react with formaldehyde and amines to form Mannich bases, as demonstrated in analogous systems (e.g., 5-furan-2-yl oxadiazole-2-thiol derivatives) .

Furan Ring

  • Electrophilic Aromatic Substitution : The furan moiety undergoes bromination or acyloxylation. For instance, 2-acetylfuran reacts with NBS in DMF to yield 5-bromo derivatives .

  • Oxidation : Furan rings are prone to oxidative cleavage, forming diketones or maleic anhydride derivatives under strong oxidants (e.g., KMnO₄).

Azetidine and Ethanone Groups

  • Ring-Opening Reactions : The strained azetidine ring may react with nucleophiles (e.g., water, alcohols) under acidic or thermal conditions, yielding γ-amino alcohols or ethers.

  • Keto Group Modifications : The ethanone moiety participates in nucleophilic additions (e.g., Grignard reactions) or condensation reactions (e.g., formation of hydrazones).

Pharmacologically Relevant Reactions

In medicinal chemistry contexts, the compound’s reactivity is tailored for target engagement:

  • Enzyme Inhibition : The oxadiazole ring mimics peptide bonds, enabling competitive inhibition of proteases or kinases. Computational studies suggest interactions via hydrogen bonding with catalytic residues.

  • Metabolic Transformations :

    • Oxidation : Hepatic CYP450 enzymes may oxidize the furan ring to cytotoxic epoxide intermediates.

    • Hydrolysis : The azetidine’s amine group could undergo enzymatic hydrolysis, releasing secondary metabolites.

Stability and Degradation Pathways

  • Thermal Decomposition : Thermolysis above 200°C may cleave the oxadiazole ring into nitriles and CO₂.

  • Photodegradation : UV exposure induces radical-mediated decomposition of the furan and oxadiazole moieties, as observed in related heterocycles .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsProduct
1,2,4-OxadiazoleBrominationNBS/DMF, 25°C5-Bromo-oxadiazole derivative
FuranMannich ReactionFormaldehyde, amine, EtOHAminomethylated furan-oxadiazole
AzetidineAcid HydrolysisHCl (aq.), refluxγ-Amino alcohol
EthanoneGrignard AdditionRMgX, THF, 0°CTertiary alcohol derivative

Scientific Research Applications

Research indicates that 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone exhibits significant biological activities, including:

Antimicrobial Properties

Studies have shown that compounds containing oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the furan moiety enhances these effects due to its ability to improve binding affinity to microbial targets .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. Research indicates that similar compounds can interact with cellular receptors or enzymes involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Study 1: Antimicrobial Activity Evaluation

A study published in the Journal of Medicinal Chemistry investigated various derivatives of oxadiazole for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone exhibited potent antibacterial effects .

Case Study 2: Anticancer Mechanisms

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. Mechanistic studies revealed that these compounds may induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone: The parent compound.

    1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyloxy)ethanone: A similar compound with a different substitution pattern on the tolyloxy group.

    1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone: Another similar compound with a different substitution pattern on the tolyloxy group.

Uniqueness

The uniqueness of 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Biological Activity

The compound 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

Key Features:

  • Furan and Oxadiazole Moieties : These heterocycles are known for their diverse biological activities.
  • Azetidine Ring : This four-membered ring contributes to the compound's structural uniqueness and potential interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the furan moiety enhances these effects due to its electron-withdrawing characteristics, which may improve binding affinity to microbial targets .

Anticancer Potential

Several studies have highlighted the anticancer activity of oxadiazole derivatives. The compound's structure allows it to interact with DNA or RNA, potentially inhibiting cancer cell proliferation. For example:

  • IC50 Values : In vitro studies on similar oxadiazole compounds have reported IC50 values ranging from 1 to 7 μM against various cancer cell lines, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell growth.
  • Receptor Interaction : It may act as a ligand for certain receptors, modulating their activity and influencing cellular responses.
  • Nucleic Acid Binding : The ability to interact with nucleic acids could lead to interference with replication or transcription processes in pathogens or cancer cells.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Antimicrobial Efficacy :
    • A study demonstrated that a related oxadiazole derivative showed significant activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Anticancer Activity :
    • Research on a series of 1,3,4-oxadiazole derivatives indicated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting structure-activity relationships that could be applicable to the compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological ActivityIC50 (µM)
Compound AOxadiazoleAntimicrobial5
Compound BThiazoleAnticancer3
Compound CFuranAntimicrobial10

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis of this compound to achieve high yields and purity?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Oxadiazole Ring Formation : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity. Temperature should be maintained at 80–100°C to favor cyclization .
  • Azetidine Ring Closure : Employ catalysts like triethylamine to facilitate ring closure. Solvent choice (e.g., THF) and slow addition of reagents minimize side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating the final product. Confirm purity via HPLC (>95%) and characterize intermediates using 1^1H/13^13C NMR .

Advanced Question: How can computational modeling predict the compound’s reactivity with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the oxadiazole moiety and enzyme active sites (e.g., kinases or cytochrome P450). Validate docking poses with experimental IC50_{50} values .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., furan ring) prone to nucleophilic attack. Compare with spectroscopic data (e.g., IR stretching frequencies) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Correlate RMSD fluctuations with experimental thermal shift assays .

Basic Question: What in vitro assays are appropriate for preliminary evaluation of its antimicrobial activity?

Methodological Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) and DMSO solvent controls .
  • Time-Kill Kinetics : Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment. Synergy with β-lactams can be tested via checkerboard assays .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC50_{50} ratio: bacterial vs. mammalian cells) .

Advanced Question: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

  • High-Resolution XRD : Collect data at 100 K using synchrotron radiation (λ = 0.7–1.0 Å). Refine structures with SHELXL, focusing on anisotropic displacement parameters for the azetidine ring .
  • Twinned Data Analysis : For ambiguous electron density, apply twin refinement (HKLF 5 format) and compare R-factors for possible space group reassignment .
  • Complementary Techniques : Validate with 1^1H-15^15N HMBC NMR to confirm heterocyclic connectivity and DFT-optimized geometries .

Advanced Question: How does the p-tolyloxy group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP Assessment : Measure octanol/water partitioning (shake-flask method). The p-tolyloxy group increases hydrophobicity (LogP ~2.5), enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The methyl group on p-tolyloxy may slow CYP450-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify binding (%) to albumin. High binding (>90%) may limit free drug availability .

Basic Question: What spectroscopic techniques are essential for confirming its structural integrity?

Methodological Answer:

  • NMR : Acquire 1^1H (400 MHz) and 13^13C (100 MHz) spectra in CDCl3_3. Key signals: furan protons (δ 6.3–7.1 ppm), azetidine CH2_2 (δ 3.8–4.2 ppm), and carbonyl carbons (δ 165–175 ppm) .
  • HRMS : Use ESI+ mode to confirm molecular ion [M+H]+^+ at m/z 313.1194 (C16_{16}H16_{16}N4_4O3_3). Fragment ions at m/z 195.0765 correspond to the oxadiazole-azetidine core .
  • IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm1^{-1}) and oxadiazole ring vibrations (~1600 cm^{-1) .

Advanced Question: How can discrepancies in reported biological activity be addressed methodologically?

Methodological Answer:

  • Dose-Response Reproducibility : Repeat assays (n ≥ 3) under standardized conditions (e.g., cell passage number, serum batch). Use ANOVA to assess inter-lab variability .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., HSP90) .
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 1259371) and ChEMBL, applying funnel plots to detect publication bias .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (GHS Category 2) .
  • Ventilation : Handle in a fume hood to prevent inhalation of fine particulates. Store under argon at –20°C to prevent degradation .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Class D) .

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